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Compound of Interest

Compound Name: t-TUCB

Cat. No.: B611539 Get Quote

An in-depth exploration of the chemical structure, properties, and therapeutic potential of the

soluble epoxide hydrolase inhibitor, trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-

cyclohexyloxy}-benzoic acid (t-TUCB).

Abstract
trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid, commonly known

as t-TUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By

preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators

known as epoxyeicosatrienoic acids (EETs), t-TUCB has demonstrated significant therapeutic

potential in a range of preclinical models. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and biological activities of t-
TUCB. It details key experimental protocols for its synthesis and evaluation and visualizes its

known mechanisms of action through signaling pathway diagrams. This document is intended

to serve as a valuable resource for researchers, scientists, and drug development

professionals investigating the therapeutic applications of sEH inhibition.

Chemical Structure and Physicochemical Properties
t-TUCB is a urea-based compound with a central cyclohexyl linker. Its chemical structure is

characterized by a trifluoromethoxy-substituted phenylurea group and a benzoic acid moiety,

which contribute to its high affinity and selectivity for the sEH enzyme.
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Table 1: Physicochemical and Pharmacological Properties of t-TUCB

Property Value Reference

IUPAC Name

trans-4-{4-[3-(4-

trifluoromethoxyphenyl)ureido]

cyclohexyloxy}benzoic acid

[1]

Molecular Formula C₂₁H₂₁F₃N₂O₅ [2]

Molecular Weight 438.4 g/mol [2]

CAS Number 948304-40-3 [2]

Appearance Crystalline solid [3]

Melting Point 212.2 °C [3]

Solubility
Soluble to 100 mM in DMSO; 5

µg/mL in water
[2][3]

cLogP 1.6 [3]

IC₅₀ (sEH) 0.9 nM (human) [2][4]

Mechanism of Action and Biological Activities
t-TUCB exerts its biological effects primarily through the potent and selective inhibition of

soluble epoxide hydrolase (sEH).[2][4] sEH is a key enzyme in the metabolism of arachidonic

acid, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol

counterparts, dihydroxyeicosatrienoic acids (DHETs).[5] By inhibiting sEH, t-TUCB stabilizes

and increases the bioavailability of EETs, which possess a wide range of beneficial biological

activities, including anti-inflammatory, analgesic, vasodilatory, and cardioprotective effects.[1][5]

The therapeutic effects of t-TUCB have been demonstrated in various preclinical models,

where it has shown efficacy in reducing inflammation, alleviating neuropathic and inflammatory

pain, protecting against myocardial ischemic injury, and improving metabolic parameters.[1][5]

[6]
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The inhibition of sEH by t-TUCB and the subsequent elevation of EET levels modulate several

key signaling pathways implicated in inflammation, pain, and cardiovascular function.

NF-κB Signaling Pathway
t-TUCB has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-

chain-enhancer of activated B cells) signaling pathway.[2] Elevated EETs can inhibit the

degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This prevents the

translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-

inflammatory genes.
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t-TUCB Regulation of NF-κB Signaling Pathway

Nucleus

t-TUCB

sEH

inhibits

EETs

degrades

IKK

inhibits

IκBα

phosphorylates for
degradation

NF-κB

sequesters

Nucleus

translocates

NF-κB

Pro-inflammatory Gene
Transcription

activates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b611539?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: t-TUCB inhibits sEH, leading to increased EETs, which in turn inhibit the NF-κB

pathway.

eNOS/NO Signaling Pathway
t-TUCB has been reported to enhance the phosphorylation of endothelial nitric oxide synthase

(eNOS), leading to increased production of nitric oxide (NO).[2] NO is a potent vasodilator and

plays a crucial role in maintaining cardiovascular homeostasis. The increased bioavailability of

EETs following sEH inhibition contributes to the activation of eNOS.
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t-TUCB Modulation of eNOS/NO Signaling Pathway
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Caption: t-TUCB enhances eNOS activity and NO production by increasing EET levels.
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PPARγ/PPARα Signaling Pathway
Studies have suggested that the effects of t-TUCB may also be mediated through the

activation of peroxisome proliferator-activated receptors gamma (PPARγ) and alpha (PPARα).

[7] EETs can act as endogenous ligands for these nuclear receptors, which are key regulators

of glucose and lipid metabolism, as well as inflammation.
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t-TUCB and PPAR Signaling Pathway
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Caption: t-TUCB-mediated increase in EETs can activate PPARγ and PPARα signaling.
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Quantitative Data
The following tables summarize key quantitative data from preclinical studies of t-TUCB.

Table 2: In Vitro Activity of t-TUCB

Parameter Species Value Reference

IC₅₀ (sEH) Human 0.9 nM [2][4]

IC₅₀ (sEH) Rabbit 2.0 nM [8]

Table 3: Pharmacokinetic Parameters of t-TUCB in Horses (Intravenous Administration)

Dose (mg/kg)
Terminal Half-
life (h)

Clearance
(mL/h/kg)

Volume of
Distribution
(L/kg)

Reference

0.1 13 ± 3 68 ± 15 - [5]

0.3 13 ± 0.5 48 ± 5 - [5]

1.0 24 ± 5 14 ± 1 - [5]

Table 4: In Vivo Efficacy of t-TUCB in a Rat Model of Myocardial Infarction

Dose (mg/kg, p.o.) Infarct Size Reduction (%) Reference

3 15.90 [1]

10 46.60 [1]

30 40.44 [1]

Table 5: Analgesic Effect of t-TUCB in a Horse Model of Inflammatory Joint Pain
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Dose (mg/kg, i.v.)
Effect on Pain, Lameness,
and Tactile Allodynia

Reference

1.0
Significantly lower compared to

control
[5]

Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and

evaluation of t-TUCB, based on published literature.

Synthesis of t-TUCB
The synthesis of t-TUCB has been described in detail in the literature.[5] A general multi-gram

scale synthesis is performed according to established methodologies.

Experimental Workflow for t-TUCB Synthesis
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General Synthesis Workflow for t-TUCB
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Caption: A simplified workflow for the chemical synthesis of t-TUCB.
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In Vivo Cardioprotection Study in Rats
This protocol describes the evaluation of t-TUCB's cardioprotective effects in a rat model of

isoproterenol (ISO)-induced myocardial infarction.[1]

Animals: Male Wistar rats.

Treatment: t-TUCB is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg for 14 days.

A vehicle control group receives the vehicle alone.

Induction of Myocardial Infarction: On days 13 and 14, all groups except the normal control

receive subcutaneous injections of isoproterenol (150 mg/kg).

Assessments (24h after last ISO injection):

Electrocardiogram (ECG): Monitor for changes in ECG parameters.

Biochemical Markers: Measure serum levels of creatine kinase-MB (CK-MB) and lactate

dehydrogenase (LDH).

Infarct Size Measurement: Histological analysis of heart tissue to determine the

percentage of infarct area.

Oxidative Stress Markers: Assess levels of lipid peroxidation, catalase, and superoxide

dismutase in cardiac tissue.

In Vivo Anti-inflammatory and Analgesic Study in Horses
This protocol outlines a method to assess the anti-inflammatory and anti-nociceptive effects of

t-TUCB in a horse model of lipopolysaccharide (LPS)-induced synovitis.[5]

Animals: Adult healthy mares.

Study Design: A randomized, crossover, blinded, vehicle-controlled design with a washout

period between treatments.

Induction of Synovitis: 3 µg of LPS is injected into one radiocarpal joint.
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Treatment: t-TUCB is administered intravenously (i.v.) at doses of 0.03, 0.1, 0.3, and 1.0

mg/kg immediately after LPS injection. A vehicle control group receives DMSO.

Outcome Assessments (up to 48 hours post-treatment):

Lameness and Pain Scores: Assessed by blinded observers.

Tactile Allodynia: Measured to assess sensitivity to touch.

Blood and Synovial Fluid Analysis: Collection of samples to determine t-TUCB
concentrations and inflammatory cell counts.

In Vitro Brown Adipogenesis Assay
This protocol describes an in vitro method to evaluate the effect of t-TUCB on the

differentiation of brown preadipocytes.[7]

Cell Line: Murine brown preadipocyte cell line.

Differentiation Protocol:

Induce differentiation of confluent preadipocytes in differentiation medium.

Treat cells with various concentrations of t-TUCB (e.g., 5, 10, 20 µM) or vehicle control

(DMSO) during the differentiation period (typically 6 days).

Assessments:

Lipid Accumulation: Staining with Oil Red O and quantification of absorbance.

Gene Expression Analysis: Quantitative PCR (qPCR) to measure the mRNA levels of

brown adipocyte markers (e.g., Ucp1, Pgc-1α).

Protein Expression Analysis: Western blotting to measure the protein levels of key markers

(e.g., UCP1, PGC-1α).

Conclusion
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t-TUCB is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-

defined chemical structure and promising therapeutic properties. Its ability to modulate key

signaling pathways involved in inflammation, pain, and cardiovascular function underscores its

potential for the development of novel therapeutics. The experimental protocols and

quantitative data summarized in this guide provide a solid foundation for further research and

development of t-TUCB and other sEH inhibitors. As our understanding of the intricate roles of

EETs in health and disease continues to grow, targeted inhibition of sEH with compounds like t-
TUCB represents a compelling strategy for addressing a range of unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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